Meta-Tolyl vs. Phenylpropanamide: Differentiated Lipophilicity (cLogP) for CNS Penetration Potential
The target compound exhibits a calculated partition coefficient (cLogP) of 2.76, measured via the standard fragment-based method . In contrast, the close analog 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide possesses a cLogP of 2.38 . This raises a critical procurement consideration: the m-tolylacetamide substitution yields a higher, yet still CNS-optimal, lipophilicity range compared to the phenylpropanamide chain, suggesting altered membrane permeability and potential CNS distribution advantages for the target compound, which is a key variable in neurological target screening.
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.76 |
| Comparator Or Baseline | 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide (Chemsrc analog): cLogP = 2.38 |
| Quantified Difference | ΔcLogP = +0.38 (higher lipophilicity for target compound) |
| Conditions | Predicted via fragment-based calculation method using chemical structure. |
Why This Matters
A cLogP difference of 0.38 can significantly alter a compound's CNS MPO score and passive membrane permeability, directly impacting hit selection in neurological disease screening cascades.
